2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid is a chemical compound with the molecular formula C11H17NO4. It is known for its unique structure, which includes an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through various carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include:
Batch and Continuous Flow Processes: To enhance efficiency and control over reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can yield alcohols or amines.
Substitution: Can produce substituted azetidines or deprotected acids.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid involves its reactivity towards various chemical species. The Boc group provides stability and protection during reactions, while the azetidine ring can participate in nucleophilic and electrophilic interactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid is unique due to its specific structure, which combines an azetidine ring with a propanoic acid moiety and a Boc protecting group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJHDDREVCUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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